Product packaging for Disodium ((dodecyloxy)sulphonyl)succinate(Cat. No.:CAS No. 36409-57-1)

Disodium ((dodecyloxy)sulphonyl)succinate

Cat. No.: B1581865
CAS No.: 36409-57-1
M. Wt: 410.4 g/mol
InChI Key: RIDICOKGYAHGRG-UHFFFAOYSA-L
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Description

Overview of Anionic Surfactant Classes and Their Industrial Significance

Surfactants, or surface-active agents, are amphiphilic compounds featuring a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. This unique structure allows them to reduce surface and interfacial tension between different phases, such as oil and water or liquid and gas. nih.gov Surfactants are broadly classified based on the electrical charge of their hydrophilic head group into anionic, cationic, non-ionic, and amphoteric (or zwitterionic) types. researchgate.netresearchgate.net

Anionic surfactants possess a negatively charged head group, a characteristic that makes them highly effective at lifting and suspending soils. nih.gov This class is one of the most commercially significant and includes several major types:

Sulfates: Prominent examples include Sodium Lauryl Sulfate (B86663) (SLS) and Sodium Laureth Sulfate (SLES), which are widely used for their excellent foaming and cleaning capabilities. researchgate.netresearchgate.net

Sulfonates: This group includes Linear Alkylbenzene Sulfonates (LAS) and sulfosuccinates. researchgate.netresearchgate.net They are valued for their stability and performance in a wide range of conditions.

Carboxylates: This category, which includes traditional soaps (salts of fatty acids), is one of the oldest classes of surfactants. researchgate.net

Phosphates: Alkyl ether phosphates and alkyl-aryl ether phosphates are used in specialized applications for their emulsifying and dispersing properties. researchgate.net

The industrial applications of anionic surfactants are vast and varied. They are fundamental components in household and industrial cleaning products, including detergents and degreasers, due to their powerful cleansing action. nih.gov In the personal care sector, they function as primary cleansers and foaming agents in products like shampoos and body washes. nih.gov Beyond cleaning, anionic surfactants are crucial as emulsifiers in polymerization processes, as dispersing agents in paints and coatings, and as wetting agents in agricultural formulations. haofeichem.comresearchgate.net

The Role of Sulfosuccinate (B1259242) Chemistry in Modern Formulation Science

Within the anionic surfactant category, sulfosuccinates have carved out a significant niche in modern formulation science due to their unique combination of properties. researchgate.net Chemically, they are salts of the alkyl esters of sulfosuccinic acid. researchgate.net A key advantage of sulfosuccinates is their characteristic mildness compared to other high-foaming anionic surfactants like traditional sulfates. nih.gov This makes them highly desirable for use in personal care products formulated for sensitive skin, baby products, and "sulfate-free" cleansers. nih.govnumberanalytics.com

The versatility of sulfosuccinate chemistry allows for the synthesis of a wide array of structures, including monoesters and diesters, as well as ethoxylated derivatives. nih.gov This structural diversity enables formulators to fine-tune properties such as solubility, foaming, emulsification, and wetting power. researchgate.netresearchgate.net For example, sulfosuccinate diesters are excellent wetting agents used in textiles and agriculture, while monoesters based on ethoxylated fatty alcohols are good foaming agents with outstanding skin compatibility. researchgate.netnih.gov

In industrial applications, sulfosuccinates are valued as highly effective emulsifiers and stabilizers in emulsion polymerization, a process used to create synthetic latexes for paints and adhesives. researchgate.netnih.gov They are also used in the pharmaceutical field to enhance the solubility and bioavailability of certain drugs and as dispersing agents in pesticide and herbicide formulations. haofeichem.com

Specific Focus: Disodium (B8443419) ((dodecyloxy)sulphonyl)succinate as a Model Compound for Dodecyl-Chain Sulfosuccinates

Disodium ((dodecyloxy)sulphonyl)succinate serves as an exemplary model for understanding the physicochemical behavior of dodecyl-chain (C12) sulfosuccinate monoesters. This compound, an anionic surfactant, features a dodecyl chain as its hydrophobic tail and two hydrophilic groups—a sulfonate and a carboxylate—which contribute to its surface-active properties. dntb.gov.ua Its structure provides a basis for studying how the C12 alkyl chain influences key surfactant parameters like surface tension reduction and aggregation behavior. dntb.gov.ua

Research on closely related compounds like Disodium lauryl sulfosuccinate (a common synonym) indicates that it can reduce the surface tension of water significantly, to as low as 26 mN/m. dntb.gov.ua Unlike some surfactants, a distinct critical micelle concentration (CMC) inflection point is not always observed, suggesting complex aggregation behavior where it may form larger aggregates of around 160 nm. dntb.gov.ua The dodecyl chain is a common feature in many widely used surfactants, making the study of this model compound relevant to a broad range of applications, from personal care cleansers to industrial processes. nih.gov

Below is a table of key chemical properties for the compound.

PropertyValue
IUPAC Name disodium;2-dodecoxysulfonylbutanedioate
CAS Number 36409-57-1
Molecular Formula C16H28Na2O7S
Molecular Weight 410.434 g/mol
Boiling Point 513.3°C at 760 mmHg
Flash Point 264.2°C
Data sourced from acs.org

Current Gaps and Future Directions in Academic Research on Sulfosuccinate Derivatives

While sulfosuccinates are well-established surfactants, academic and industrial research continues to explore new frontiers to address current limitations and future demands. A major driver of current research is the increasing demand for sustainable and biodegradable materials. nih.gov This has led to investigations into sulfosuccinates derived from renewable, oleochemical feedstocks rather than petrochemicals, aiming to create "green surfactants" with a lower environmental impact. nih.gov Research is also focused on improving the biodegradability of existing sulfosuccinate structures to mitigate their accumulation in the environment. researchgate.net

A significant area of future research lies in the synthesis of novel sulfosuccinate structures with tailored functionalities. For instance, researchers are designing docusate (B154912) analogues and other sulfosuccinate derivatives for advanced applications in the pharmaceutical industry. haofeichem.com One promising strategy is "hydrophobic ion pairing," where specifically designed sulfosuccinates act as counterions to increase the lipophilicity of therapeutic peptides and proteins, potentially improving their delivery in lipid-based formulations. haofeichem.comacs.org Studies have shown that modifying the alkyl tails of the sulfosuccinate can significantly enhance the hydrophobicity of drug complexes. haofeichem.com

However, challenges remain. The synthesis of certain sulfosuccinate derivatives can be complex, and optimizing reaction conditions for maximum yield and purity is an ongoing effort. researchgate.net Furthermore, understanding and controlling the adsorption behavior of these surfactants is critical for applications like enhanced oil recovery, where surfactant loss to reservoir rock is a significant concern. researchgate.net Future academic work will likely focus on developing more efficient and sustainable synthesis routes, exploring the self-assembly of novel sulfosuccinates in complex solvent systems, and creating highly specialized derivatives for targeted applications in fields ranging from nanotechnology to advanced drug delivery. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28Na2O7S B1581865 Disodium ((dodecyloxy)sulphonyl)succinate CAS No. 36409-57-1

Properties

IUPAC Name

disodium;2-dodecoxysulfonylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-23-24(21,22)14(16(19)20)13-15(17)18;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDICOKGYAHGRG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Na2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957756
Record name Disodium 2-[(dodecyloxy)sulfonyl]butanedioate
Source EPA DSSTox
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Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36409-57-1
Record name Disodium ((dodecyloxy)sulphonyl)succinate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 2-[(dodecyloxy)sulfonyl]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [(dodecyloxy)sulphonyl]succinate
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Synthetic Pathways and Chemical Modification Strategies for Disodium Dodecyloxy Sulphonyl Succinate

Established Industrial Synthesis Routes

Esterification of Dodecyl Alcohol with Maleic Anhydride (B1165640)

The initial step in the industrial synthesis is the esterification of dodecyl alcohol (also known as lauryl alcohol) with maleic anhydride. enviro.wikiwikipedia.org This reaction forms the corresponding maleic acid monoester. The process is typically catalyzed by an acid, such as p-toluenesulfonic acid, to achieve high yields. nih.gov The reaction of maleic anhydride with an alcohol occurs in two stages: a very fast initial reaction to form the half-ester, followed by the slower formation of the diester if excess alcohol is present. researchgate.net For the synthesis of this specific monoester, the molar ratio of the reactants is carefully controlled.

Reaction conditions are a critical factor in this stage. Higher temperatures generally accelerate the reaction but can also lead to the formation of undesirable byproducts like fumaric acid. nih.gov Therefore, the temperature is carefully regulated, often within the range of 85°C to 140°C, to optimize the yield and purity of the dodecyl maleate (B1232345) intermediate. researchgate.netlamberti.com

Parameter Condition Reference
Reactants Dodecyl alcohol, Maleic anhydride enviro.wikiresearchgate.net
Catalyst p-Toluenesulfonic acid, Sulfuric acid nih.gov
Temperature 85°C - 140°C researchgate.netlamberti.com
Product Dodecyl maleate (monoester) enviro.wiki

Subsequent Sulfonation with Sodium Bisulfite

Following the esterification, the resulting dodecyl maleate undergoes sulfonation. This is a crucial step that introduces the hydrophilic sulfonate group to the molecule. The process involves an addition reaction where an aqueous solution of sodium bisulfite (NaHSO₃) is reacted with the double bond of the maleic ester intermediate. wikipedia.orgnih.govnih.gov This is a common method for producing sulfonate derivatives from maleic acid esters. nih.gov

The efficiency of the sulfonation can be influenced by several factors, including reaction temperature, pressure, and time. google.comnih.gov The reaction is typically carried out under heating, with temperatures around 95°C and for several hours to ensure a high degree of conversion. lamberti.com The molar ratio of the maleate ester to sodium bisulfite is also a key parameter, often maintained at a slight excess of bisulfite to drive the reaction to completion. lamberti.com

Parameter Condition Reference
Reactants Dodecyl maleate, Sodium bisulfite solution nih.govnih.gov
Reaction Type Michael addition lamberti.com
Temperature ~95°C - 120°C lamberti.com
Reaction Time 3 - 8 hours lamberti.com
Product Dodecyl sulfosuccinic acid, sodium salt nih.gov

Neutralization Processes to Form the Disodium (B8443419) Salt

The final stage of the industrial synthesis is the neutralization of the reaction product. After sulfonation, the resulting mixture contains the monosodium salt of the sulfosuccinic acid monoester, which still has a free carboxylic acid group. To create the final disodium salt, a base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH), is added. nih.govripublication.com

This neutralization step is carefully controlled to adjust the pH of the final product to a neutral range, commonly around pH 7. ripublication.com This ensures the stability of the surfactant and converts the carboxylic acid group into its sodium carboxylate form, resulting in the target compound, Disodium ((dodecyloxy)sulphonyl)succinate. The final product is an aqueous solution of the active surfactant. google.com

Alternative and Green Chemistry Approaches to Synthesis

In response to growing environmental awareness, alternative synthetic strategies are being explored. These methods focus on the use of renewable feedstocks and more environmentally benign reaction conditions, such as those employing enzymes.

Bio-based Precursor Utilization (e.g., from seed oils)

A significant advancement in green chemistry is the substitution of petrochemical-based raw materials with bio-based alternatives. Both the alcohol and the succinate (B1194679) portions of the target molecule can be derived from renewable resources.

Bio-based Dodecyl Alcohol : The hydrophobic "dodecyloxy" tail can be sourced from natural fats and oils. Dodecyl alcohol is commonly produced by the reduction of lauric acid, a fatty acid that is abundant in coconut oil and palm kernel oil. ripublication.com

Bio-based Succinic Acid : The succinate core of the molecule, traditionally derived from maleic anhydride from petrochemicals, can be produced through the fermentation of carbohydrates. researchgate.net Bio-succinic acid is recognized as a key platform chemical that can be generated from renewable feedstocks like agricultural sugars. researchgate.net This bio-succinic acid can then be chemically converted into the necessary maleic anhydride precursor.

The use of these bio-based precursors allows for the synthesis of sulfosuccinate (B1259242) surfactants with a significantly higher proportion of renewable carbon content. lamberti.com Research has already demonstrated the successful synthesis of sulfosuccinate monoesters from other fatty alcohols derived from natural sources, such as oleyl alcohol, following a similar reaction pathway. ripublication.com

Enzymatic Synthesis Methodologies

Enzymatic synthesis offers a promising green alternative to traditional chemical catalysis, often providing higher selectivity and operating under milder reaction conditions. For the synthesis of this compound, a chemoenzymatic approach is particularly viable.

The first step, the esterification of dodecyl alcohol and maleic anhydride, can be effectively catalyzed by lipases. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the formation of polyesters from dialkyl diesters and diols. nih.gov Similarly, lipases from Pseudomonas cepacia have been shown to be effective in esterification reactions. researchgate.net This enzymatic approach avoids the need for strong acid catalysts and high temperatures associated with the conventional method.

However, the subsequent sulfonation step, a Michael addition reaction, is not as commonly catalyzed by enzymes in an industrial context. Therefore, a practical green approach involves a two-step chemoenzymatic process:

Enzymatic Esterification : Dodecyl alcohol and maleic anhydride are reacted in the presence of a lipase catalyst under mild conditions to form the dodecyl maleate.

Chemical Sulfonation : The enzymatically produced ester is then subjected to the conventional sulfonation reaction with sodium bisulfite.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, a solvent-free or low-solvent method, utilizes mechanical energy to induce chemical reactions. While extensive research on the mechanochemical synthesis of this compound is not widely documented in publicly available literature, the principles of solid-state synthesis for other anionic surfactants offer a viable theoretical framework. nih.govnih.gov This approach presents a greener alternative to conventional solvent-based methods, minimizing volatile organic compounds and potentially reducing energy consumption.

The proposed mechanochemical pathway for this compound would involve the high-energy milling of the reactants: dodecyl maleate and sodium sulfite (B76179). The process would likely proceed in a ball mill or a similar grinding apparatus where the mechanical forces facilitate the intimate mixing and activation of the solid reactants. The key steps can be conceptualized as follows:

Formation of the Dodecyl Maleate Intermediate: In a preliminary step, dodecyl alcohol would be reacted with maleic anhydride to form the dodecyl maleate monoester. This esterification can also potentially be carried out under mechanochemical conditions.

Solid-State Sulfonation: The solid dodecyl maleate would then be co-milled with a solid sulfonating agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). The intense mechanical energy would create active sites and promote the addition of the sulfite group across the double bond of the maleate moiety.

Neutralization: If sodium bisulfite is used, a final neutralization step with a base like sodium carbonate or sodium hydroxide, also in a solid-state reaction, would be necessary to yield the disodium salt.

The efficiency of mechanochemical synthesis is influenced by several factors, including milling speed, time, the size and material of the milling balls, and the reactant ratio. These parameters would need to be systematically optimized to maximize the yield and purity of the final product. While specific data for the dodecyl derivative is scarce, research on the solid-state synthesis of other surfactants demonstrates the feasibility of producing high-purity products. rsc.org

Derivatization and Structural Modification for Tailored Properties

The versatility of this compound as a surfactant can be significantly enhanced through chemical modifications. These alterations allow for the fine-tuning of its physicochemical properties to suit specific applications, ranging from personal care products to industrial processes.

Alterations in Alkyl Chain Length and Branching

The length and branching of the hydrophobic alkyl chain play a crucial role in determining the surfactant's performance. The dodecyl (C12) chain in the parent compound provides a balance of solubility and surface activity.

Shorter Alkyl Chains (e.g., C8-C10): Decreasing the alkyl chain length generally increases the critical micelle concentration (CMC) and enhances water solubility. These variants would be expected to be better wetting agents but might exhibit less efficient surface tension reduction.

Longer Alkyl Chains (e.g., C14-C18): Increasing the alkyl chain length typically lowers the CMC, making the surfactant more efficient at lower concentrations. ripublication.com However, water solubility tends to decrease, which can be a limiting factor. Surfactants with longer chains, such as stearyl (C18) derivatives, have been shown to form highly hydrophobic ion pairs, a desirable property in certain pharmaceutical formulations. nih.gov

Branched Alkyl Chains: Introducing branching in the alkyl chain, for instance, using 2-ethylhexanol instead of a linear alcohol, can significantly impact the surfactant's packing at interfaces. This generally leads to a less ordered structure, which can increase the cross-sectional area per molecule and affect foaming and emulsification properties. Docusate (B154912), a dialkyl sulfosuccinate with branched chains, is a well-known example where branching influences its performance as a wetting agent and emulsifier. researchgate.netresearchgate.net

The following table illustrates the expected general trends in surfactant properties with changes in the alkyl chain structure.

Alkyl Chain ModificationExpected Impact on Critical Micelle Concentration (CMC)Expected Impact on Water SolubilityPrimary Functional Advantage
Shorter Linear Chain (e.g., C8)IncreaseIncreaseEnhanced Wetting
Longer Linear Chain (e.g., C16)DecreaseDecreaseHigher Efficiency (Lower Conc. Needed)
Branched Chain (e.g., 2-ethylhexyl)Increase (relative to linear isomer)Increase (relative to linear isomer)Improved Wetting and Emulsification

Introduction of Ethoxylation (e.g., formation of laureth sulfosuccinate variants)

The introduction of ethylene (B1197577) oxide units between the dodecyl chain and the sulfosuccinate headgroup leads to the formation of disodium dodecyl ethoxy sulfosuccinates, commonly known as laureth sulfosuccinates. researchgate.netresearchgate.net This modification incorporates nonionic characteristics into the anionic surfactant, leading to several beneficial changes in its properties.

The synthesis involves the initial ethoxylation of dodecyl alcohol to produce a laureth intermediate, which is then reacted with maleic anhydride and subsequently sulfonated. The degree of ethoxylation (the number of ethylene oxide units) can be controlled to fine-tune the surfactant's properties. researchgate.net

Impact of Ethoxylation:

Improved Mildness: Laureth sulfosuccinates are known for their exceptional mildness to the skin and eyes, making them highly desirable for use in personal care products. researchgate.net

Enhanced Foaming Properties: Ethoxylation can modify the foam structure and stability, often leading to a more luxurious and stable lather in cleansing products.

Interaction with Other Surfactants: The presence of the nonionic spacer allows for favorable interactions when formulated with other types of surfactants, potentially leading to synergistic effects. researchgate.net

The properties of laureth sulfosuccinates can be systematically adjusted by varying the degree of ethoxylation, as shown in the table below.

PropertyLow Degree of Ethoxylation (1-3 moles)High Degree of Ethoxylation (>5 moles)
HydrophilicityModerateHigh
FoamingRich, dense foamLighter, more open foam
MildnessVery goodExcellent
EmulsificationEffective for a range of oilsEnhanced for polar oils

Exploration of Different Counterions and Their Impact on Performance

The properties of ((dodecyloxy)sulphonyl)succinate are also influenced by the nature of the counterions associated with the sulfonate and carboxylate groups. While the disodium salt is the most common, replacing sodium with other cations can modify the surfactant's solubility, rheology, and interfacial behavior. uni-sofia.bg

Potassium (K⁺): Potassium salts of anionic surfactants are often more soluble in water and hydroalcoholic systems than their sodium counterparts. The synthesis of potassium sulfamates is a known process that could be adapted. researchgate.netijcce.ac.ir

Ammonium (B1175870) (NH₄⁺): Ammonium salts can offer advantages in certain formulations, potentially affecting pH and compatibility with other ingredients. The synthesis of ammonium dinitramide from ammonium sulfamate (B1201201) highlights the feasibility of incorporating this counterion. ijcce.ac.irmdpi.com

Alkanolamines (e.g., Triethanolamine): These larger, organic counterions can increase the surfactant's solubility in organic solvents and enhance its emulsifying properties. They are often used in cosmetic and cleaning formulations to adjust pH and improve mildness.

The effect of the counterion is largely related to its hydrated ionic radius and its charge density. uni-sofia.bgpku.edu.cn Smaller, more highly charged ions tend to bind more tightly to the surfactant headgroup, which can reduce the effective charge and influence micelle formation and shape.

CounterionHydrated Ionic Radius (approx. pm)Expected Impact on Solubility (vs. Na⁺)Potential Application Advantages
Sodium (Na⁺)358ReferenceStandard, widely available
Potassium (K⁺)331Generally HigherImproved performance in hydroalcoholic systems
Ammonium (NH₄⁺)331Similar to K⁺pH adjustment, specific formulation compatibility
Magnesium (Mg²⁺)428Lower (due to divalent nature)Can increase viscosity, potential for structured liquids
TriethanolammoniumLarger organic ionHigher in organic solventsEmulsification, pH buffering in cosmetics

Reaction Mechanism Elucidation and Kinetic Studies

A thorough understanding of the reaction mechanisms and kinetics is fundamental for optimizing the synthesis of this compound, maximizing yield, and minimizing byproducts. The synthesis is a two-step process: esterification followed by sulfonation.

Detailed Mechanistic Analysis of Sulfonation and Esterification

Esterification of Maleic Anhydride with Dodecyl Alcohol:

The first step is the esterification of maleic anhydride with dodecyl alcohol to form dodecyl maleate. This reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.orgzbaqchem.com

Nucleophilic Attack: The oxygen atom of the hydroxyl group in dodecyl alcohol acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the maleic anhydride ring.

Ring Opening: This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the formerly alcoholic oxygen to one of the oxygen atoms of the newly formed carboxylate group. This step is often facilitated by a base or can occur intermolecularly.

Formation of the Monoester: The final product of this stage is the dodecyl maleate monoester.

This initial esterification is generally rapid and can often be carried out without a catalyst. pan.pl However, to produce a diester, a second, slower esterification of the remaining carboxylic acid group would be required, typically under acidic catalysis and with removal of water to drive the equilibrium. ppor.azresearchgate.net

Sulfonation of Dodecyl Maleate:

The second step is the sulfonation of the double bond in the dodecyl maleate intermediate using a sulfite salt, typically sodium sulfite or bisulfite in an aqueous medium. neutronco.com

The mechanism of sulfonation involves the nucleophilic addition of the sulfite ion to the electron-deficient carbon-carbon double bond of the maleate, which is conjugated with the carbonyl groups.

Michael Addition: The sulfite ion (SO₃²⁻) or bisulfite ion (HSO₃⁻) acts as a nucleophile and attacks one of the carbons of the double bond in a Michael-type addition.

Formation of a Carbanion Intermediate: This addition results in the formation of a resonance-stabilized carbanion intermediate.

Protonation: The carbanion is subsequently protonated by a proton source in the medium (e.g., water or HSO₃⁻), leading to the formation of the sulfonated succinate ester.

Neutralization: If the reaction is carried out with sodium bisulfite, a final neutralization step with a base is required to convert the carboxylic acid group to its sodium salt, yielding the final disodium salt.

Kinetic Modeling of Reaction Pathways

The synthesis of this compound is a multi-step process, primarily involving the esterification of maleic anhydride with dodecanol (B89629) (lauryl alcohol) to form dodecyl maleate, followed by the sulfonation of the maleate intermediate. The kinetics of these reaction pathways are crucial for process optimization and control.

The esterification of maleic anhydride with alcohols, such as dodecanol, has been a subject of kinetic investigation. Studies on the esterification of maleic anhydride with various alcohols, including octyl, decyl, and dodecyl alcohol, in the presence of an acid ion-exchange resin catalyst (Dowex), have indicated that the reaction follows first-order kinetics with respect to the maleic anhydride concentration. researchgate.net This suggests that the rate of reaction is directly proportional to the concentration of the acid. In contrast, a study on the esterification of maleic anhydride with butanols using different acidic catalysts found the reaction to be second-order with respect to both the acid and the alcohol. pan.pl

The sulfonation step involves the addition of a sulfite group to the double bond of the dodecyl maleate. Kinetic studies of sulfonation reactions for similar compounds, such as dodecylbenzene (B1670861), have been performed. For instance, the sulfonation of dodecylbenzene was found to follow a 0.74 order with respect to dodecylbenzene and a 1.59 order with respect to sulfur trioxide. researchgate.net While not directly for dodecyl maleate, this provides insight into the complexity of sulfonation kinetics. The reaction rate constant (k) for this specific sulfonation was determined, and the activation energy was calculated, fitting the Arrhenius equation.

Table 1: Kinetic Parameters for the Esterification of Maleic Anhydride with Various Alcohols

Alcohol Catalyst Reaction Order (with respect to acid) Reaction Order (with respect to alcohol) Activation Energy (kJ/mol) Reference
Dodecyl Alcohol Dowex Resin 1 0 66.1 (±0.4) researchgate.net
Butan-1-ol Sulfuric Acid 2 2 Not Specified pan.pl
Butan-1-ol Phosphotungstic Acid 2 2 Not Specified pan.pl

Table 2: Kinetic Parameters for the Sulfonation of Dodecylbenzene

Reactant Reaction Order Activation Energy (kcal/mol) Frequency Factor Reference
Dodecylbenzene 0.74 5.207 2.2172x10³ researchgate.net
Sulfur Trioxide 1.59 5.207 2.2172x10³ researchgate.net

Influence of Catalysis on Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis of this compound, significantly impacting both the reaction efficiency and the selectivity towards the desired product. Catalysts are employed in both the esterification and sulfonation stages.

For the initial esterification of maleic anhydride with dodecanol, various acidic catalysts can be utilized to enhance the reaction rate. These include homogeneous catalysts like sulfuric acid and phosphotungstic acid, as well as heterogeneous catalysts such as ion-exchange resins (e.g., Dowex) and solid acids like Amberlyst-15. researchgate.netpan.plresearcher.life Phosphotungstic acid has been reported to be a highly active catalyst for the esterification of maleic anhydride with butanols. pan.pl The use of heterogeneous catalysts like Amberlyst-15 is advantageous due to their ease of separation from the reaction mixture and potential for recycling, which contributes to a more sustainable and economical process. researchgate.net For the synthesis of dioctyl sodium sulfosuccinate, Amberlyst-15 was successfully used as a recyclable heterogeneous Brønsted solid acid for both the esterification and sulfonation steps. researchgate.net

The choice of catalyst can also influence the selectivity of the reaction. In the esterification of maleic anhydride, the primary goal is to favor the formation of the monoester, dodecyl maleate, over the diester. The reaction conditions, including the type and concentration of the catalyst, can be tuned to maximize the yield of the desired monoester intermediate.

The selectivity in the sulfonation step is generally high, as the addition of the sulfite occurs at the electron-deficient double bond of the maleate moiety. However, side reactions can occur under harsh conditions, and the choice of catalyst and reaction parameters is important to minimize these.

Table 3: Catalysts Used in the Synthesis of Sulfosuccinates and Their Effects

Reaction Step Catalyst Catalyst Type Reported Effects Reference
Esterification Sulfuric Acid Homogeneous Effective for esterification of maleic anhydride with hexan-1-ol. researchgate.net
Esterification Phosphotungstic Acid Homogeneous Most active catalyst for esterification of maleic anhydride with butanols. pan.pl
Esterification Dowex Resin Heterogeneous Catalyzes esterification of maleic anhydride with dodecyl alcohol. researchgate.net
Esterification & Sulfonation Amberlyst-15 Heterogeneous Recyclable catalyst for both steps in dioctyl sodium sulfosuccinate synthesis. researchgate.net
Esterification Tetrabutyl Titanate Homogeneous Second-order reaction with respect to acid and alcohol for hexan-1-ol. researchgate.net

Interfacial Science and Colloid Chemistry of Disodium Dodecyloxy Sulphonyl Succinate

Surface Activity and Interfacial Tension Reduction Mechanisms

Disodium (B8443419) ((dodecyloxy)sulphonyl)succinate is recognized for its efficiency in reducing the surface tension of water. This capacity stems from its amphiphilic molecular structure, which consists of a hydrophobic dodecyloxy tail and a hydrophilic headgroup composed of a sulfonate and an ester-linked succinate (B1194679). This dual nature drives the molecules to accumulate at interfaces, such as the air-water boundary, orienting themselves to minimize the unfavorable contact between the hydrophobic tail and the aqueous phase. This adsorption disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.

Surface Tension of Aerosol A-102 Solutions at 25°C

Concentration (% by weight)Surface Tension (dynes/cm)
0.00549.9
0.01045.2

This data is indicative of the surface activity of a closely related commercial product and may not represent the exact values for pure disodium ((dodecyloxy)sulphonyl)succinate.

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

Above a certain concentration, known as the critical micelle concentration (CMC), the individual surfactant molecules (unimers) in the bulk solution begin to self-assemble into organized aggregates called micelles. This process is a dynamic equilibrium, driven by the hydrophobic effect, where the hydrophobic tails cluster together in the core of the micelle, shielded from the aqueous environment by the hydrophilic headgroups which form the outer corona

Emulsion and Dispersion Stabilization Mechanisms

This compound, an anionic surfactant, demonstrates significant efficacy in the stabilization of emulsions and dispersions. Its molecular structure, featuring a hydrophilic sulfosuccinate (B1259242) headgroup and a lipophilic dodecyl tail, allows it to adsorb at oil-water or air-water interfaces, reducing interfacial tension and creating a protective barrier around dispersed droplets. This stabilization is achieved through a combination of mechanisms, including its role in mixed-stabilizer systems like Pickering emulsions, the formation of a viscoelastic interfacial film, and the contribution of both electrostatic and steric repulsive forces.

Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a mechanical barrier against droplet coalescence. nih.gov While distinct from traditional surfactant-stabilized emulsions, the addition of a molecular surfactant like this compound can have a significant, though complex, influence on the stability of these systems. rsc.orgnih.gov The surfactant molecules can adsorb onto the surface of the solid particles, modifying their wettability and, consequently, their positioning at the interface. acs.org

The stability of emulsions and foams is critically dependent on the rheological properties of the surfactant film at the interface. wikipedia.org Interfacial rheology measures the response of an interface to deformational stress, which can be categorized into shear and dilational properties. wikipedia.org The viscoelasticity of the adsorbed layer of this compound is a key factor in preventing droplet or bubble coalescence.

When two droplets approach, the liquid film between them thins. A viscoelastic interface, as would be formed by this sulfosuccinate, can resist this thinning. The elastic component (storage modulus, E' or G') relates to the interface's ability to store energy and recover its shape after deformation, while the viscous component (loss modulus, E'' or G'') relates to energy dissipation. kruss-scientific.com A high interfacial elasticity provides a restorative force (the Marangoni effect) that counteracts film thinning, thereby stabilizing the emulsion. researchgate.net

Studies on similar anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), show that the dilational rheological properties are concentration-dependent. acs.orgnih.gov Below the critical micelle concentration (CMC), the surface elastic modulus can be significantly influenced by interactions with other components, while above the CMC, the behavior often resembles that of the pure surfactant. acs.orgnih.gov The double-chain structure of sulfosuccinates can lead to complex packing at the interface, influencing the resulting film's mechanical strength and viscoelasticity. While direct measurements on this compound are not widely published, the principles derived from SDS and other dialkyl sulfosuccinates suggest it forms a viscoelastic film capable of imparting significant stability to emulsions and foams. escholarship.orgacs.org

Table 1: Interfacial Properties of Related Anionic Surfactants

SurfactantConcentrationInterfacial Modulus (E' or G')ObservationSource
Sodium Dodecyl Sulfate (SDS)Near CMCE' ~20 mN/m (at >1 Hz)Interface behaves more elastically at higher frequencies. researchgate.net
SDS + Gelatin1 mM SDSReduced surface elastic modulusSDS binding disrupts the gelatin network structure at the interface. acs.orgnih.gov
SDS + Polyacrylamide0.1% SDS65% decrease in G'Surfactant addition significantly lowered the elasticity at the polymer solution-oil interface. researchgate.net

This compound stabilizes emulsion droplets through a combination of electrostatic and steric repulsion. wisdomlib.org These two mechanisms work in concert to create a robust energy barrier that prevents droplets from aggregating and coalescing.

Electrostatic Stabilization: As an anionic surfactant, the sulfosuccinate headgroup is negatively charged in aqueous solutions. When the surfactant adsorbs onto the surface of oil droplets in an oil-in-water emulsion, it imparts a net negative charge to the droplet surfaces. ulprospector.com This results in electrostatic repulsion between adjacent droplets, keeping them separated. This type of stabilization is particularly effective in aqueous systems where the electric double layer can extend significantly. ulprospector.combyk.com The magnitude of this repulsion is dependent on factors such as the surfactant concentration, pH, and the ionic strength of the continuous phase. ulprospector.com

Steric Stabilization: The bulky structure of the dialkyl sulfosuccinate, including the ((dodecyloxy)sulphonyl)succinate group, provides a physical barrier known as steric hindrance. byk.com The surfactant molecules adsorbed on the droplet surfaces form a protective layer. When two droplets approach each other, the overlap of these surfactant layers leads to an increase in the local osmotic pressure and a repulsive force that pushes the droplets apart. byk.com This mechanism is effective in both aqueous and non-aqueous systems and is crucial for preventing flocculation. The combination of these two forces—long-range electrostatic repulsion and short-range steric hindrance—provides a powerful mechanism for creating and maintaining stable emulsions and dispersions. wisdomlib.org

Foam Formation and Stability Studies

This compound and related compounds are recognized for their excellent foaming properties, which include both the ability to generate foam (foamability) and the persistence of that foam over time (foam stability). cosmileeurope.eu These properties are governed by the surfactant's influence on surface tension, interfacial rheology, and the dynamics of liquid drainage within the foam structure.

Dynamic foam analysis is a technique used to quantify the formation and decay of foam under controlled conditions. nih.gov Instruments like a dynamic foam analyzer generate foam by sparging gas through a surfactant solution at a set flow rate and then monitor the foam volume, liquid content, and bubble structure over time. nih.govmdpi.com

The stability of a foam is largely determined by the rate of liquid drainage from the foam lamellae (the thin liquid films between bubbles) and plateau borders. nih.gov Gravity causes the liquid to drain downwards, leading to thinning of the lamellae. If the films become critically thin, they rupture, causing the foam to collapse. Surfactants like this compound slow this process in several ways. By reducing surface tension, they minimize the driving force for bubble coalescence. Furthermore, the viscoelasticity of the adsorbed surfactant layer at the air-water interface provides resistance to thinning, a phenomenon known as the Marangoni effect.

Studies on similar surfactants show that foam stability is enhanced when liquid drainage is slow. mdpi.com The rate of drainage is influenced by the viscosity of the bulk solution and the structure of the foam. Foams with smaller, more uniform bubbles tend to have slower drainage and greater stability. nih.gov Dynamic foam analysis allows for the quantification of foam half-life and drainage half-life, providing key data points for comparing the performance of different surfactants. mdpi.com The kinetics of surfactant adsorption also play a role; faster adsorption, reflected by a rapid reduction in dynamic surface tension, often correlates with better foamability. nih.govresearchgate.net

Table 2: Foam Dynamics Data for a CO2-Soluble Sulfosuccinate (AOT)

Surfactant Conc. (wt %)Average Bubble Radius (mm)Number of Bubbles (per cm²)ObservationSource
0.12.745.56Larger, fewer bubbles at lower concentration. nih.gov
0.3--Represents a turning point in the comprehensive foam index. nih.gov
0.50.4381.1Increasing surfactant concentration leads to smaller, more numerous bubbles and slower coalescence. nih.gov

The foaming properties of a surfactant are intrinsically linked to its molecular structure, specifically the nature of its hydrophobic tail and hydrophilic headgroup. cern.ch For sulfosuccinate surfactants, the length and branching of the alkyl chains are critical determinants of performance.

For linear alkyl surfactants, an increase in the alkyl chain length generally enhances the interaction between surfactant molecules at the interface. researchgate.net This can lead to a more densely packed and stable foam film. consensus.app Molecular dynamics studies on sodium alkyl sulfates have shown that longer alkyl chains increase the thickness of the hydrated shell around the polar head and require greater external force to rupture the foam surface, indicating enhanced stability. researchgate.net However, this trend is not limitless. An excessively long alkyl chain can lead to decreased solubility (a higher Krafft point), which can be detrimental to foaming, especially at lower temperatures. cern.ch For alpha olefin sulfonates, studies have shown that foamability and foam stability can actually decrease with increasing alkyl chain length beyond a certain point (e.g., C14-16 vs. C20-24). bohrium.com

The C12 dodecyl chain of this compound represents a balance between hydrophobicity for effective surface activity and sufficient solubility for good foaming performance. cern.ch The presence of two alkyl chains in many sulfosuccinates, or the specific ester linkage in this compound, also influences the packing geometry at the interface, which affects the viscoelasticity of the foam films and, consequently, their stability against rupture. acs.org

Applications in Advanced Material Science and Industrial Processes

Polymerization and Materials Synthesis

The unique properties of Disodium (B8443419) ((dodecyloxy)sulphonyl)succinate make it a valuable component in the synthesis of polymers and other advanced materials. Its primary function in this domain is as a stabilizing agent, influencing the formation and characteristics of polymer particles.

Disodium ((dodecyloxy)sulphonyl)succinate, often referred to as Disodium lauryl sulfosuccinate (B1259242), is an effective anionic surfactant in emulsion polymerization for a wide range of monomer systems, including acrylic, styrene-acrylic, and vinyl acetate. pcc.eu In this process, the surfactant plays a crucial role in emulsifying the monomer droplets in the aqueous phase, creating micelles where polymerization is initiated. indoramaventures.com This leads to the formation of a stable latex, which is a dispersion of polymer particles in water. indoramaventures.com

The use of this surfactant provides excellent electrostatic stabilization to the polymer particles, which helps in preventing their agglomeration and ensures the stability of the final latex product during transport and storage. pcc.euindoramaventures.com It is also instrumental in controlling the size of the dispersed polymer particles, often leading to the formation of small particles. pcc.eu For enhanced performance, it can be used in conjunction with nonionic surfactants to improve mechanical and freeze-thaw stability. pcc.eu The process of emulsion polymerization involves several stages, from the initial formation of monomer-swollen micelles to the growth of polymer particles, with the surfactant ensuring stability throughout. indoramaventures.com

Below is a table summarizing the function of this compound in emulsion polymerization:

Function Description Reference
EmulsificationEmulsifies monomer droplets in the aqueous continuous phase. indoramaventures.com
StabilizationProvides electrostatic stabilization to prevent particle agglomeration. pcc.euindoramaventures.com
Particle Size ControlInfluences the final size of the polymer particles, often resulting in smaller particles. pcc.eu

Currently, there is no available scientific literature or research data to suggest that this compound is utilized as a monomer for incorporation into polymer backbones. Its primary and well-documented role in polymerization is that of a surfactant and emulsifier, which facilitates the reaction but does not become part of the main polymer chain.

There is no scientific evidence or published research indicating the use of this compound in the synthesis of Covalent Organic Frameworks (COFs). The synthesis of COFs typically involves the polycondensation of rigid molecular building blocks through strong covalent bonds, a process in which this surfactant has not been reported to play a role.

Enhanced Oil Recovery (EOR) Formulations

In the petroleum industry, Enhanced Oil Recovery (EOR) techniques are employed to extract residual oil from reservoirs after primary and secondary recovery methods have been exhausted. Chemical EOR, which involves the injection of specialized chemical formulations, is a key technology in this area. This compound and similar surfactants are pivotal in these formulations due to their ability to alter fluid properties at the oil-water interface.

A critical factor in mobilizing trapped oil within the porous rock of a reservoir is the reduction of interfacial tension (IFT) between the oil and the injection water. nih.gov High IFT creates significant capillary forces that trap oil droplets in the pore throats of the rock. Anionic surfactants, such as this compound, are highly effective at lowering this IFT. dtu.dk By adsorbing at the oil-water interface, these surfactant molecules reduce the cohesive energy difference between the two phases, thereby lowering the IFT to ultra-low values, often below 0.001 mN/m. dtu.dkkruss-scientific.com

The reduction in IFT significantly lowers the capillary forces, allowing the trapped oil to be mobilized and displaced by the injected fluid. dtu.dk The effectiveness of IFT reduction can be influenced by factors such as surfactant concentration and the presence of other chemicals like alkalis and polymers. For instance, research on similar anionic surfactants has demonstrated a substantial decrease in IFT with increasing surfactant concentration, which can be further enhanced by the addition of an alkali. nih.gov

The following table illustrates the effect of an anionic surfactant on IFT, based on data for a similar compound, sodium dodecylbenzenesulfonate (SDBS), in combination with low salinity water (LSW) and an alkali (NaOH).

Aqueous Phase Composition Interfacial Tension (IFT) (mN/m) Reference
Deionized Water32.91 nih.gov
1000 ppm LSW28.86 nih.gov
1000 ppm LSW + 5000 ppm SDBS< 0.80 nih.gov
1000 ppm LSW + 5000 ppm SDBS + 5000 ppm NaOH< 0.30 nih.gov

Surfactant flooding is a specific EOR process where a solution containing a surfactant is injected into the reservoir. dtu.dk The primary mechanism by which surfactant flooding enhances oil recovery is through the in-situ formation of microemulsions. esdm.go.id A microemulsion is a thermodynamically stable, transparent or translucent dispersion of oil and water, stabilized by an interfacial film of surfactant molecules. esdm.go.id

When the surfactant solution comes into contact with the residual oil in the porous media, it can form a middle-phase microemulsion (Winsor Type III), which coexists with both excess oil and water phases. This middle phase exhibits ultra-low IFT against both oil and water, leading to a highly efficient displacement of the trapped oil. dtu.dk The formation of these microemulsions is a key factor in achieving high oil recovery rates. esdm.go.id Core flooding experiments have shown that microemulsion-based surfactant formulations can lead to recovery of over 90% of the remaining oil after waterflooding. esdm.go.id The effectiveness of the process can be further improved by the addition of polymers for mobility control, in what is known as an alkaline-surfactant-polymer (ASP) flood. esdm.go.id

The table below outlines the components of a typical microemulsion-based formulation for EOR.

Component Function Reference
SurfactantForms microemulsions and reduces interfacial tension. esdm.go.id
Alkaline Agent (e.g., Sodium Carbonate)Reacts with acidic components in crude oil to generate in-situ soaps, further reducing IFT. esdm.go.id
PolymerIncreases the viscosity of the injection fluid for mobility control, improving sweep efficiency. esdm.go.id
BrineThe aqueous solvent for the chemical slug, with salinity optimized for microemulsion formation. esdm.go.id

Functional Coatings and Surface Modification

The performance of coatings and inks is critically dependent on the interfacial properties between the liquid formulation and the substrate. This compound plays a crucial role in modulating these interfaces, enhancing product performance through its function as a wetting agent and an adhesion promoter.

Wetting Agent Applications in Paints and Inks

Effective wetting of a substrate by a paint or ink is paramount for achieving a uniform and defect-free finish. Wetting agents are surfactants that lower the surface tension of a liquid, enabling it to spread more effectively across a surface. This compound, with its surfactant properties, is utilized to ensure that paints and inks exhibit excellent wetting on a variety of surfaces, including those that are typically difficult to coat.

Adhesion Promotion in Material Interfaces

Adhesion is a critical attribute for the longevity and protective function of any coating. Adhesion promoters are additives that enhance the bond between a coating and a substrate. nih.gov this compound can contribute to improved adhesion through several mechanisms. By improving the wetting of the substrate, it ensures more intimate contact between the coating and the surface, which is a prerequisite for good adhesion. nih.gov

Furthermore, the chemical structure of the surfactant can facilitate interactions at the interface. The polar head group can form bonds with inorganic substrates, such as metal or glass, while the non-polar tail can entangle with the polymer chains of the organic coating binder. researchgate.netnih.gov This creates a molecular bridge at the interface, enhancing the adhesive strength. researchgate.net In the paper industry, for instance, related compounds like disodium lauryl sulfosuccinate are used to improve adhesion and create a denser paper structure.

Water Treatment and Environmental Engineering (excluding ecotoxicity)

The separation of oil from water and the control of particulate matter in aqueous systems are significant challenges in various industrial processes and environmental remediation efforts. This compound offers potential solutions in these areas due to its surface-active properties.

Role in Oil-Water Separation and Demulsification Processes

Emulsions of oil in water are common in industrial wastewater, such as that from petroleum refineries and metalworking operations. The stability of these emulsions often necessitates the use of chemical demulsifiers to facilitate the separation of the oil and water phases. Anionic surfactants, including sulfosuccinates, can function as effective demulsifiers.

A study on a related compound, dioctyl sodium sulfosuccinate (DSS), demonstrated its efficacy in breaking crude oil-in-water emulsions. wikipedia.org The research found that DSS could achieve high demulsification efficiency, which increased with concentration up to its critical micelle concentration (CMC). wikipedia.org The proposed mechanism involves the surfactant molecules migrating to the oil-water interface, where they counteract the stabilizing effects of naturally occurring emulsifiers like asphaltenes. wikipedia.org This leads to the coalescence of the dispersed oil droplets, allowing for their separation. The double-chain structure of some sulfosuccinates is believed to enhance their interfacial activity and prevent the impediment of demulsifier adsorption at the interface. wikipedia.org While this study focused on DSS, the similar chemical nature of this compound suggests it would operate under a comparable mechanistic framework.

Flocculation and Dispersion Control in Aqueous Systems

The control of suspended particles in water is crucial for processes such as water clarification, mineral processing, and the formulation of stable dispersions. Surfactants can act as either flocculants or dispersants depending on the system and their concentration.

As a dispersant, this compound can adsorb onto the surface of particles, imparting a negative charge due to its anionic head group. This leads to electrostatic repulsion between the particles, preventing them from agglomerating and settling. This property is valuable in maintaining the stability of pigment and filler dispersions in paints, inks, and other formulated products.

Conversely, under certain conditions, surfactants can also induce flocculation. This can occur through mechanisms such as charge neutralization or bridging flocculation, where a single surfactant molecule attaches to multiple particles, drawing them together. The specific behavior of this compound as a flocculant or dispersant would be dependent on factors like the nature of the particles, the pH of the system, and the presence of other electrolytes.

Detergency and Cleaning Science (Mechanistic Aspects)

The fundamental role of a surfactant in a cleaning product is to remove soil from a surface and prevent its redeposition. This compound is valued in cleaning formulations for its effective detergency, good foaming properties, and mildness to the skin. The cleaning action is a complex process involving several key mechanistic steps.

The primary mechanism of detergency involves the reduction of surface and interfacial tension. The surfactant lowers the tension at the interface between the cleaning solution and the soil, as well as at the interface between the soil and the substrate. This facilitates the "roll-up" mechanism, where the cleaning solution displaces the soil from the surface.

Once removed from the surface, the soil must be kept suspended in the cleaning solution to prevent it from redepositing. This is achieved through emulsification and micellar solubilization. The surfactant molecules surround the soil particles, with their hydrophobic tails penetrating the oily soil and their hydrophilic heads facing the water. This forms micelles, which are stable aggregates that keep the soil dispersed in the wash water.

The following table provides a summary of the key properties and their implications for the applications discussed:

PropertyMechanistic RoleApplication Relevance
Surface Tension Reduction Reduces the cohesive energy of water molecules at interfaces.Enhances wetting of substrates in paints and inks; facilitates soil penetration in cleaning.
Interfacial Tension Reduction Lowers the energy barrier for displacing soil from a surface.Promotes the "roll-up" mechanism in detergency.
Adsorption at Interfaces Molecules orient at liquid-solid and liquid-air interfaces.Crucial for wetting, adhesion promotion, demulsification, and dispersion control.
Micelle Formation Aggregation of surfactant molecules above the CMC to encapsulate soil.Key for soil suspension and prevention of redeposition in cleaning processes.
Electrostatic Repulsion Anionic head group imparts a negative charge to surfaces and particles.Contributes to dispersion stability in aqueous systems.

Degreasing and Solubilization Mechanisms

The primary mechanism by which this compound facilitates degreasing and solubilization is through the formation of micelles. As a surfactant, its molecules self-assemble in solution above a certain concentration, known as the critical micelle concentration (CMC). These micelles have a hydrophobic core, formed by the dodecyl tails, and a hydrophilic shell, composed of the sulfonate head groups.

The degreasing process involves the following steps:

Adsorption at Interfaces: The surfactant molecules adsorb at the oil/water and solid/water interfaces, lowering the interfacial tension.

"Roll-up" Mechanism: The reduction in interfacial tension allows the aqueous phase to displace the oily soil from the solid surface.

Solubilization: The detached oil is then encapsulated within the hydrophobic core of the micelles, forming a stable emulsion in the aqueous phase. This process effectively solubilizes the grease and prevents its redeposition onto the cleaned surface.

This compound is recognized for its excellent detergency and emulsifying capabilities, which are fundamental to its use in cleaning and degreasing formulations. It possesses a medium degreasing power, which allows for effective cleaning without being overly harsh. Its excellent washing, emulsifying, dispersing, wetting, and solubilizing abilities make it a versatile ingredient in various industrial cleaning products.

Mechanism StepDescriptionKey Parameters
Adsorption Surfactant molecules accumulate at the interface between the cleaning solution and the greasy substrate.Interfacial Tension Reduction
Micelle Formation Above the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form micelles.Critical Micelle Concentration (CMC)
Encapsulation The hydrophobic tails of the surfactant molecules in the micelle surround and trap the grease/oil molecules.Solubilization Capacity
Dispersion The hydrophilic heads of the surfactant molecules keep the encapsulated grease suspended in the cleaning solution.Emulsion Stability

Synergistic Effects with Other Surfactants in Mixed Micellar Systems

In many industrial applications, this compound is used in combination with other surfactants to create mixed micellar systems. These systems often exhibit synergistic effects, where the performance of the mixture is greater than the sum of its individual components.

The inclusion of a nonionic surfactant can also lead to more densely packed micelles. This increased packing density can enhance the solubilization capacity of the mixed system, allowing it to carry more oil and grease. The favorable interactions between the different surfactant molecules in the mixed micelles lead to a reduction in the free energy of the system, which drives these synergistic improvements in performance. The magnitude of these synergistic effects is dependent on several factors, including the chemical structures of the surfactants involved, their relative proportions in the mixture, and the specific conditions of the application such as temperature and pH.

Surfactant CombinationObserved Synergistic EffectUnderlying Mechanism
Anionic (this compound) + Nonionic Lower Critical Micelle Concentration (CMC)Reduction of electrostatic repulsion between anionic head groups.
Anionic (this compound) + Nonionic Increased Solubilization CapacityDenser packing of surfactant molecules at the interface, leading to a reduction in surface tension.

Environmental Fate and Degradation Pathways

Biodegradation Studies in Aquatic and Soil Environments

Disodium (B8443419) ((dodecyloxy)sulphonyl)succinate is generally considered to be readily biodegradable in both aquatic and soil environments, although the rate and extent of degradation can be influenced by environmental conditions such as temperature and the presence of oxygen.

Aerobic and Anaerobic Degradation Kinetics

Aerobic Degradation:

Under aerobic conditions, Disodium ((dodecyloxy)sulphonyl)succinate undergoes relatively rapid primary biodegradation. Studies have shown that the process can often be described by first-order reaction kinetics. nih.gov The rate of this degradation is influenced by the length of the alkyl chain, with a study on a series of alkyl sulfosuccinates showing that the rate constants for linear esters increased from C4 to C6 and then decreased with longer carbon chains (C8 > C13). nih.gov

In aquatic environments, temperature plays a crucial role. For instance, in cold seawater, the degradation half-life of a similar compound, dioctyl sodium sulfosuccinate (B1259242) (DOSS), was found to be significantly affected by its concentration. At environmentally relevant concentrations (1 mg/L), DOSS showed rapid biotransformation after a lag period, while at higher concentrations (50 mg/L), the half-life increased substantially.

While specific kinetic data for this compound in soil is limited in the provided search results, the general principles of surfactant biodegradation suggest that factors such as soil type, microbial population, and moisture content would significantly influence the degradation rate. nih.govnih.gov

Anaerobic Degradation:

Under anaerobic conditions, the biodegradation of sulfosuccinates can also occur. While some sources initially classified dialkyl sulfosuccinates as not anaerobically biodegradable, other research indicates that linear alkyl sulfosuccinates can be ultimately biodegradable under anaerobic conditions. The presence of alternative electron acceptors, such as nitrate (B79036) or sulfate (B86663), can facilitate anaerobic respiration and the breakdown of the compound. usgs.gov

The kinetics of anaerobic degradation are also influenced by various factors, including the microbial consortium present and the operational conditions of the environment, such as hydraulic retention time and organic loading rate in digesters.

Identification of Biodegradation Metabolites and Intermediates

The biodegradation of this compound proceeds through the enzymatic cleavage of the ester bonds. While the complete metabolic pathway and all intermediates have not been fully elucidated in the provided search results, the initial step in the biodegradation of similar surfactants like sodium dodecyl sulfate involves the enzymatic hydrolysis of the sulfate ester, leading to the formation of the corresponding alcohol (e.g., 1-dodecanol). usgs.gov This alcohol can then be further oxidized to an aldehyde and a carboxylic acid, which subsequently enters the beta-oxidation pathway for complete mineralization to carbon dioxide and water. usgs.gov

One study on the hydrolysis of a related compound, dioctyl sodium sulfosuccinate, identified a degradation product where an octyl group was substituted by a hydroxyl group, resulting in a monoester of sulfosuccinic acid. nih.govresearchgate.net It is plausible that similar monoesters are formed during the initial stages of this compound biodegradation.

Abiotic Degradation Mechanisms

In addition to biodegradation, this compound can be degraded through abiotic processes, primarily hydrolysis and photodegradation.

Hydrolysis and Photodegradation Pathways

Hydrolysis:

This compound is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions, which leads to the cleavage of its ester linkages. chemicalbook.comatamankimya.com Under neutral pH conditions (approximately 4 to 9), the compound is relatively stable. chemicalbook.com The hydrolysis process results in the formation of sulfosuccinic acid and the corresponding alcohol (dodecanol). A study on the related compound dioctyl sodium sulfosuccinate identified a common degradation product from both hydrolysis and photo-irradiation as a molecule with the formula C12H21O7S, which corresponds to the substitution of an octyl group with a hydroxyl group. nih.gov

Photodegradation:

Exposure to sunlight can also contribute to the degradation of this compound. Studies on dioctyl sodium sulfosuccinate have shown that it photodegrades much faster under ultraviolet (UV) light (254 nm) than under simulated solar radiation (350 nm and solar simulator), with half-lives in the order of hours versus days, respectively. nih.gov The photodegradation pathway can involve both direct photolysis and indirect photo-processes. The presence of other substances, such as those found in natural seawater, can influence the rate of photodegradation. As mentioned, a common degradation product resulting from both hydrolysis and photodegradation is a hydroxylated derivative of the parent compound. nih.govresearchgate.net

Influence of Environmental Factors (e.g., pH, temperature, light)

Several environmental factors can significantly influence the rate and pathway of both biotic and abiotic degradation of this compound.

Environmental FactorInfluence on Degradation
pH The compound is most stable in the pH range of 4 to 9. chemicalbook.com Extreme pH conditions (highly acidic or alkaline) accelerate hydrolysis of the ester bonds. chemicalbook.comatamankimya.com
Temperature Higher temperatures generally increase the rate of both biotic and abiotic degradation. For example, the solubility and rate of hydrolysis increase with temperature. atamankimya.com Conversely, lower temperatures, such as in cold seawater, can significantly extend the biodegradation half-life.
Light The intensity and wavelength of light are critical for photodegradation. UV radiation leads to rapid degradation, while simulated sunlight results in a slower, but still significant, breakdown. nih.gov

Environmental Persistence and Mobility Assessments

The environmental persistence of this compound is relatively low due to its susceptibility to both biotic and abiotic degradation processes. However, under conditions unfavorable for degradation, such as low temperatures or anaerobic environments with a lack of suitable electron acceptors, its persistence can increase.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Disodium (B8443419) ((dodecyloxy)sulphonyl)succinate.

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of sulfosuccinate (B1259242) surfactants. ripublication.comnih.gov

¹H NMR: Proton NMR is used to confirm the presence and connectivity of different protons within the molecule. For Disodium ((dodecyloxy)sulphonyl)succinate, the ¹H NMR spectrum would show characteristic signals for the protons of the dodecyl alkyl chain (the terminal methyl group and the various methylene (B1212753) groups), the protons on the succinate (B1194679) backbone, and the protons of the methylene group adjacent to the ester oxygen. researchgate.netresearchgate.net The integration of these signals can confirm the ratio of these structural components.

¹³C NMR: Carbon-13 NMR provides information about the carbon framework of the molecule. nih.gov Key signals would include those for the carbonyl carbons of the ester groups, the carbons in the dodecyl chain, and the carbons of the succinate backbone, including the carbon atom bonded to the sulfonate group. chemicalbook.comcir-safety.org

²³Na NMR: As a sodium salt, ²³Na NMR spectroscopy can be employed to study the chemical environment of the sodium counter-ions. This technique is particularly useful for investigating ion binding and the aggregation behavior of the surfactant in solution, such as in the formation of micelles.

NucleusStructural UnitExpected Chemical Shift (ppm) Range
¹H-CH₃ (dodecyl chain)~0.8-0.9
-(CH₂)ₙ- (dodecyl chain)~1.2-1.6
-CH₂-O-C=O~4.0-4.2
Succinate backbone (-CH-CH₂-)~2.8-3.5
¹³C-CH₃ (dodecyl chain)~14
Alkyl chain carbons~22-32
-CH₂-O-C=O~65-70
Ester C=O~170-175

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. ripublication.com The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. researchgate.net

The most prominent peaks include a strong absorption band for the C=O stretching vibration of the ester group, and characteristic bands for the symmetric and asymmetric stretching of the S=O bond in the sulfonate group. ripublication.com Other significant absorptions correspond to the C-O stretching of the ester and ether linkages, and the C-H stretching and bending vibrations of the long dodecyl alkyl chain. researchgate.netresearchgate.net

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2850-2960C-H StretchingAlkyl (dodecyl) chain
~1730C=O StretchingEster
~1210S=O Asymmetric StretchingSulfonate (SO₃⁻)
~1170C-O StretchingEster
~1050S=O Symmetric StretchingSulfonate (SO₃⁻)

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information through fragmentation analysis. cir-safety.org Techniques like electrospray ionization (ESI) are commonly used to generate ions from surfactant molecules for MS analysis.

Molecular Weight Determination: High-resolution mass spectrometry can confirm the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion.

Tandem MS (MS/MS): In tandem mass spectrometry, the molecular ion of the compound is selected and subjected to collision-induced dissociation to generate a series of fragment ions. The resulting fragmentation pattern is a fingerprint that helps to confirm the molecular structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ester bond, leading to the loss of the dodecyloxy group, and fragmentation around the sulfonate group. This analysis provides unequivocal evidence for the identity and structure of the surfactant. nih.gov

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Structures

The investigation of the supramolecular assembly of surfactants in solution is crucial for understanding their macroscopic properties. X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are powerful non-destructive techniques used to characterize the ordered structures formed by molecules like this compound in various media.

XRD is primarily employed to analyze the crystalline structure of solid materials, providing information on the atomic and molecular arrangement within a crystal lattice. For powdered samples of this compound, XRD can be utilized to determine its phase and crystal structure.

SAXS, on the other hand, is adept at probing larger structural features, typically in the range of 1 to 100 nanometers, making it ideal for studying the size, shape, and arrangement of micelles and other aggregates formed by surfactants in solution. nih.govnih.gov The technique measures the elastic scattering of X-rays at very small angles from a sample, which contains information about electron density fluctuations.

In the context of this compound, SAXS experiments can elucidate the morphology of its supramolecular assemblies. Depending on factors like concentration, temperature, and the presence of other substances (e.g., oils, salts), this surfactant can form various structures such as spherical or cylindrical micelles, or more complex liquid crystalline phases like lamellar or hexagonal arrays. aps.org

Research on similar sulfosuccinate surfactants has demonstrated the utility of SAXS in characterizing their aggregation behavior. For instance, studies on sodium dihexyl sulfosuccinate have used SAXS to analyze micellar and reverse micellar systems, providing insights into their structure. chemrxiv.org The scattering data can be analyzed to determine key parameters of the micelles, as detailed in the table below.

ParameterDescriptionInformation Obtained from SAXS
Radius of Gyration (Rg) A measure of the overall size of the micelle.Determined from the initial decay of the scattering curve.
Maximum Dimension (Dmax) The largest dimension of the scattering particle.Obtained from the pair-distance distribution function p(r). nih.gov
Aggregation Number (Nagg) The average number of surfactant molecules in a micelle.Can be estimated from the micellar volume derived from SAXS data. aps.org
Inter-micellar Distance The average distance between adjacent micelles.In concentrated systems, a peak in the scattering pattern can be related to the inter-particle distance via the Bragg equation. aps.org

This table provides an overview of key parameters that can be determined from SAXS analysis of surfactant solutions.

By fitting the experimental SAXS data to theoretical models, researchers can distinguish between different micellar shapes (e.g., spherical, ellipsoidal, cylindrical) and understand how these structures are influenced by environmental conditions. aip.org This information is vital for tailoring the performance of this compound in various applications.

Computational and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding toxicity endpoints)

Prediction of Surfactant Properties (e.g., CMC, surface tension)

The critical micelle concentration (CMC) and surface tension are fundamental properties of surfactants. Computational models have emerged as valuable alternatives to laborious experimental measurements for determining these characteristics.

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict surfactant properties based on their molecular structure. chemrxiv.org These models often use molecular descriptors derived from the chemical graph of the molecule to establish a correlation with properties like CMC. For instance, the number of carbon atoms in the hydrophobic tail and the nature of the hydrophilic head group are critical parameters. For disodium (B8443419) ((dodecyloxy)sulphonyl)succinate, the dodecyloxy chain provides the primary hydrophobic character, while the two anionic groups (sulfonate and carboxylate) on the succinate (B1194679) head group contribute to its hydrophilicity and influence its self-assembly behavior.

More advanced machine learning techniques, such as Graph Convolutional Neural Networks (GCNs), have shown high accuracy in predicting CMC for a wide range of surfactants, including anionic types. nih.gov These networks learn directly from the molecular graph, capturing intricate structural features that influence micellization without the need for pre-defined descriptors. chemrxiv.org This approach can generalize across different surfactant classes and has been proven to be more accurate than some traditional QSPR models. chemrxiv.orgnih.gov Saliency maps derived from these models can reveal which atomic features and molecular substructures, such as polarity and tail length, are most influential on the CMC value. chemrxiv.org

Molecular dynamics (MD) simulations also serve as a powerful tool. By simulating the interactions of individual surfactant molecules with each other and with solvent molecules, MD can model the process of micelle formation and determine the CMC. mdpi.com Additionally, these simulations can predict the reduction in surface tension at the air-water or oil-water interface as a function of surfactant concentration.

Computational MethodPredicted PropertyKey Principles
Quantitative Structure-Property Relationship (QSPR) CMC, Surface TensionCorrelates molecular descriptors (e.g., tail length, head group properties) with macroscopic properties. chemrxiv.org
Graph Convolutional Neural Networks (GCN) CMCA machine learning approach that learns directly from the molecular graph to predict properties with high accuracy. chemrxiv.orgnih.gov
Molecular Dynamics (MD) Simulations CMC, Surface TensionSimulates molecular interactions to model the self-assembly process and interfacial behavior. mdpi.com
Non-Bornian Solvation Model Gibbs Energy of AdsorptionPredicts the thermodynamics of surfactant adsorption at interfaces, which is related to CMC. rsc.orgresearchgate.net

Correlation with Environmental Fate Parameters (e.g., biodegradability)

The environmental fate of surfactants is a critical consideration, and computational models are increasingly used to predict parameters like biodegradability. The molecular structure of a surfactant plays a decisive role in its susceptibility to microbial degradation. ncsu.edu

For sulfosuccinates, the presence of ester bonds is a key structural feature. These bonds can be susceptible to enzymatic hydrolysis, which is often the initial step in the biodegradation pathway. The primary biodegradation of surfactants like dihexyl sulfosuccinate (B1259242) has been demonstrated in studies using bacterial cultures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are widely employed to predict the biodegradability of chemicals. nih.gov These models correlate structural features, such as the length and branching of the alkyl chain, with the rate and extent of biodegradation. For linear alkyl chains like the dodecyl group in disodium ((dodecyloxy)sulphonyl)succinate, biodegradability is generally higher compared to branched-chain isomers. researchgate.net Docking studies can further elucidate the interaction between the surfactant molecule and the active site of degradative enzymes, revealing how structural features can facilitate or hinder the biodegradation process. researchgate.net

Graph Convolutional Networks (GCNs) also represent a promising approach for predicting biodegradability. nih.gov By learning from large datasets of known biodegradable and non-biodegradable compounds, GCN models can classify new molecules based on their structure without relying on manually calculated descriptors, offering a more streamlined and potentially more accurate prediction. nih.gov

Structural FeatureInfluence on BiodegradabilityComputational Approach
Ester Linkage Potential site for initial enzymatic hydrolysis.Docking studies to model enzyme-surfactant interaction.
Alkyl Chain (Dodecyl) Linear chains are generally more readily biodegradable than branched chains. researchgate.netQSAR/GCN models correlating chain structure to degradation rates. nih.gov
Overall Molecular Weight Lower molecular weight can sometimes correlate with easier depolymerization and faster degradation. ncsu.eduQSAR models incorporating molecular weight as a descriptor.

Coarse-Grained Simulations for Large-Scale Self-Assembly

While all-atom molecular dynamics simulations provide detailed insights, they are computationally expensive for studying large systems over long timescales. Coarse-grained (CG) simulations address this limitation by grouping atoms into single interaction sites or "beads". frontiersin.org This simplification allows for the investigation of large-scale phenomena like micelle formation, phase transitions, and interactions with other components in a formulation, which are critical for understanding the performance of this compound in practical applications. researchgate.netrsc.org

Phase Behavior of Complex Formulations

Coarse-grained simulations are particularly well-suited for exploring the phase behavior of surfactant formulations. rsc.org By simulating large numbers of surfactant molecules, these models can predict the formation of various self-assembled structures beyond simple spherical micelles, such as worm-like micelles, vesicles, or liquid crystalline phases, as a function of concentration, temperature, and the presence of other components like salts or co-surfactants.

Interactions with Polymers and Colloidal Particles

In many industrial applications, surfactants are used in combination with polymers and colloidal particles. Coarse-grained simulations are an effective method to study these complex interactions.

For instance, simulations can model the adsorption of this compound onto a colloidal particle or a surface. nih.gov They can reveal the structure of the adsorbed layer and how the surfactant modifies the surface properties. The interaction between surfactants and polymers, such as polyacrylamide, can also be investigated. nih.gov These simulations can show how surfactant micelles associate with the polymer chain, leading to changes in the polymer's conformation and the solution's rheology. The simulations can model the formation of a "necklace" structure, where micelles are threaded along the polymer backbone, driven by hydrophobic interactions between the surfactant tails and the polymer. nih.gov This type of modeling is crucial for understanding the synergistic or antagonistic effects that occur in mixed surfactant-polymer systems.

Simulation TargetInformation Gained from Coarse-Grained Simulations
Self-Assembly Prediction of micelle shape (spherical, cylindrical), size, and aggregation number. rsc.org
Phase Behavior Mapping of phase diagrams, identification of liquid crystalline phases. rsc.org
Polymer Interaction Modeling of surfactant-polymer complexation, such as the "necklace" model. nih.gov
Colloidal Interaction Simulation of surfactant adsorption onto surfaces and particles, modification of surface properties. nih.gov

Future Research Perspectives and Emerging Areas

Integration of Docusate (B154912) Sodium in Sustainable Chemical Processes

A significant research thrust is the incorporation of Docusate Sodium into more environmentally benign and sustainable chemical processes. This involves not only greener synthesis routes but also novel applications that solve environmental challenges.

Green Synthesis and Processing: Research has demonstrated production processes for Docusate Sodium that are free of toxic solvents and pollution, operating under nitrogen protection to enhance purity and yield. google.com Further innovation is aimed at utilizing renewable resources for the alcohol precursors and minimizing energy consumption during synthesis. google.comwikipedia.org

Environmentally Friendly Cleaning Agents: Docusate Sodium is being explored as a green alternative to harsh acid or alkaline cleaning solutions for industrial applications. For instance, it has proven remarkably effective at low concentrations (0.1%) for cleaning forward osmosis membranes fouled by landfill leachate, with the added benefit that the cleaning solution can be reused for multiple cycles. nih.gov

Biodegradable Ionic Liquids: A promising area is the use of Docusate Sodium as an anionic component to create novel Ionic Liquids (ILs). researchgate.netrsc.org By pairing the docusate anion with low-toxicity, biodegradable cations, researchers can synthesize ILs with high efficacy for specific tasks, such as creating stable and environmentally compatible pesticide formulations that improve rain persistence and bioactivity. researchgate.net This approach aligns with green chemistry principles by designing safer chemical products and processes. researchgate.net

Development of Novel Materials with Enhanced Functionality

The unique amphiphilic nature of Docusate Sodium makes it an ideal building block for creating advanced materials with tailored properties for pharmaceutical, industrial, and environmental applications.

Active Pharmaceutical Ingredient (API)-Ionic Liquids: A groundbreaking application is the transformation of poorly soluble drugs into Ionic Liquid-Active Pharmaceutical Ingredients (IL-APIs). acs.orgnih.gov By performing a simple metathesis reaction, Docusate Sodium can be combined with existing drugs, such as the anthelmintic benzimidazoles, to create a new IL-API. nih.gov These novel materials exhibit dramatically improved solubility in lipid-based drug delivery vehicles (>30-fold increase) and enhanced antifungal activity (2- to 4-fold lower inhibitory concentrations) compared to the original drug. acs.orgnih.gov

Advanced Drug Delivery Systems: Docusate Sodium is a key component in developing sophisticated drug delivery platforms. It is used to create amorphous solid dispersions via melt extrusion, which enhances the dissolution rate of poorly water-soluble drugs. taylorandfrancis.com Furthermore, docusate-based ILs have been successfully incorporated into self-assembling biodegradable polymers (SoluPlus) to form polymeric micelles smaller than 100 nm, offering a promising vehicle for targeted drug delivery. nih.gov

Functional Nanomaterials: Researchers are using Docusate Sodium to surface-modify inorganic nanoparticles, creating novel functional materials. In one study, zinc peroxide, which is normally inactive, was surface-modified with Docusate Sodium. The resulting material became a highly effective adsorbent capable of rapidly removing crystal violet dye, an emerging wastewater contaminant, with a high adsorption capacity. carbomer.com

Table 1: Examples of Novel Materials Incorporating Docusate Sodium
Material TypeComponentsEnhanced FunctionalityReference
API-Ionic LiquidDocusate Anion + Benzimidazole Cation (e.g., Albendazole)>30x increase in lipid solubility; 2-4x increase in antifungal potency. acs.orgnih.gov
Polymeric MicellesDocusate-based IL + SoluPlus PolymerForms self-assembling nanoparticles (<100 nm) for drug delivery. nih.gov
Amorphous Solid DispersionDocusate Sodium + Polymer Matrix + APIImproved drug dissolution rate and lower processing temperatures. taylorandfrancis.com
Functional AdsorbentDocusate Sodium + Zinc PeroxideCreates a highly effective material for removing dye from wastewater. carbomer.com
Antistatic AdditiveDocusate-based IL + Polymers (e.g., Polyvinylacetate)Reduces static electricity buildup in polymers and fuels. google.com

Advanced Characterization Techniques for Dynamic Interfacial Phenomena

Understanding how Docusate Sodium molecules behave at interfaces is crucial for optimizing their performance. Future research relies heavily on a combination of advanced computational and experimental techniques to probe these dynamic phenomena at the molecular level.

Molecular Dynamics (MD) Simulations: MD simulations have become an indispensable tool. Both all-atom and coarse-grain simulations are used to investigate the self-assembly of Docusate Sodium into micelles, its aggregation at oil-water interfaces, and its influence on interfacial tension. pku.edu.cnutdallas.eduresearchgate.net These simulations provide detailed microscopic information, revealing how factors like concentration and alkyl chain length affect the morphology of surfactant aggregates on surfaces. utdallas.edumdpi.com

Advanced Imaging Techniques: Direct visualization of surfactant structures is being achieved with high-resolution microscopy. Transmission Electron Microscopy (TEM), often with the aid of substrates like layered double hydroxides (LDHs), allows for the direct imaging of micelle morphology, including spherical, rod-like, and worm-like shapes. frontiersin.orgnih.gov For studying skin penetration pathways of drug-loaded micelles, techniques like Confocal Laser Scanning Microscopy (CLSM) are employed using fluorescently labeled particles. mdpi.com

Fluorescence and Spectroscopic Methods: The critical micelle concentration (CMC), a key parameter, is precisely determined using methods like fluorescence spectroscopy with probes such as Nile red. mdpi.com This technique tracks changes in the polarity of the probe's microenvironment to pinpoint the onset of micelle formation.

Machine Learning and Artificial Intelligence in Surfactant Design and Application Prediction

The most forward-looking research involves the synergy of surfactant science with machine learning (ML) and artificial intelligence (AI). These computational tools are poised to revolutionize how new surfactants are discovered, designed, and optimized.

Generative and Predictive Modeling: Researchers are developing sophisticated AI frameworks that integrate generative models, predictive models, and reinforcement learning for the de novo design of tailored surfactant molecules. acs.orgosti.govlsu.edu These models use representations like SELFIES (Self-Referencing Embedded Strings) and deep learning architectures such as Variational Autoencoders (VAEs) to generate novel, chemically valid surfactant structures. osti.govacs.org

Property Prediction: Concurrently, predictive models, particularly Graph Neural Networks (GNNs), are trained on existing data to accurately forecast key surfactant properties like the Critical Micelle Concentration (CMC), Hydrophile-Lipophile Balance (HLB), and biodegradability from molecular structure alone. researchgate.netdigitellinc.comarxiv.org This allows for the rapid virtual screening of thousands of potential candidates, drastically reducing the need for time-consuming experiments. digitellinc.comscienomics.com

Integrated Design Frameworks: The ultimate goal is an integrated loop where a generative model proposes new surfactant structures, a predictive model evaluates their properties against a desired target (e.g., low CMC), and a reinforcement learning algorithm uses this feedback to guide the generative model toward even better candidates. acs.orgacs.org The structural stability of the most promising AI-generated molecules can then be validated using molecular dynamics simulations before any physical synthesis is attempted. lsu.eduacs.org

Table 2: Application of AI/ML in Surfactant Research
AI/ML ApplicationTechniques UsedObjectiveReference
De Novo Molecular DesignGenerative AI, Variational Autoencoders (VAE), Reinforcement Learning (RL)Create novel surfactant structures with specific, desired properties. acs.orgosti.govlsu.edu
Property PredictionGraph Neural Networks (GNNs), QSPR ModelsAccurately predict properties like CMC and HLB from molecular structure. digitellinc.comarxiv.orgscienomics.com
Phase Behavior PredictionMachine Learning ClassifiersPredict the phase diagram of surfactant-water systems. nih.gov
Virtual ScreeningGNNs, QSPREfficiently screen large libraries of virtual compounds to identify promising candidates. digitellinc.com
Structural ValidationMolecular Dynamics (MD) SimulationsVerify the physical and chemical stability of AI-generated molecules. acs.org

Q & A

Q. Q1. What are the established synthetic routes for disodium ((dodecyloxy)sulphonyl)succinate, and how can purity be validated?

Methodological Answer: The compound is synthesized via sulfonation of dodecyloxy-succinic acid derivatives. A common approach involves esterification of succinic anhydride with dodecyl alcohol, followed by sulfonation using sulfur trioxide or chlorosulfonic acid . Neutralization with sodium hydroxide yields the disodium salt. Purity validation requires:

  • Titrimetric Assays : Quantify sulfonic acid groups via acid-base titration (e.g., using 0.1 N NaOH) .
  • Chromatography : Thin-layer chromatography (TLC) with ≥96% purity thresholds or HPLC with UV detection at 210 nm .
  • Spectroscopy : FT-IR to confirm sulfonate (SO₃⁻) peaks at 1040–1220 cm⁻¹ and carboxylate (COO⁻) at 1550–1610 cm⁻¹ .

Basic Research: Physicochemical Properties

Q. Q2. How do pH and ionic strength affect the micellization behavior of this surfactant?

Methodological Answer: Micelle formation is pH-dependent due to ionization of sulfonate and carboxylate groups. At pH >5.6 (pKa of succinate), both groups are deprotonated, enhancing hydrophilicity and raising critical micelle concentration (CMC). Ionic strength adjustments (e.g., NaCl addition) compress the electrical double layer, reducing CMC. Experimental protocols:

  • Conductivity Titration : Measure conductivity vs. concentration to identify CMC .
  • Dye Solubilization : Use hydrophobic dyes (e.g., Sudan IV) to detect micelle formation under varying pH (3–9) and NaCl (0.1–1.0 M) .

Advanced Research: Drug Delivery Systems

Q. Q3. How can this surfactant optimize drug encapsulation efficiency in nanoemulsions?

Methodological Answer: The compound stabilizes oil-in-water nanoemulsions via its dual hydrophilic (sulfonate/carboxylate) and hydrophobic (dodecyl chain) groups. To optimize encapsulation:

  • Phase Diagram Studies : Map microemulsion regions using varying ratios of surfactant, oil (e.g., ethyl oleate), and aqueous phase .
  • Dynamic Light Scattering (DLS) : Monitor droplet size (aim for <200 nm) and polydispersity index (<0.3) .
  • Drug Loading : Test hydrophobic drugs (e.g., paclitaxel) at 1–5% w/w, assessing encapsulation efficiency via UV-Vis after dialysis .

Advanced Research: Environmental Remediation

Q. Q4. What methodologies assess its efficacy in hydrophobic pollutant solubilization for soil/water remediation?

Methodological Answer: The surfactant enhances solubility of polycyclic aromatic hydrocarbons (PAHs) or heavy metals via micellar solubilization. Key steps:

  • Batch Experiments : Incubate contaminated soil/water with surfactant (0.1–2% w/v) under agitation (24–48 hr) .
  • Analytical Quantification : Extract PAHs via GC-MS or metals via ICP-OES. Compare with control (surfactant-free) to calculate solubilization efficiency .
  • Toxicity Mitigation : Evaluate aquatic toxicity (e.g., Daphnia magna) to ensure surfactant concentrations remain below LC50 thresholds (reported as 10–50 mg/L for similar sulfosuccinates) .

Data Contradiction Analysis

Q. Q5. How to resolve discrepancies in reported toxicity values for aquatic organisms?

Methodological Answer: Variations in toxicity data (e.g., LC50) may arise from differences in test species, exposure duration, or surfactant purity. Resolve via:

  • Standardized Bioassays : Follow OECD Guidelines 202 (Daphnia) or 203 (fish), using USP-grade surfactant (>99% purity) .
  • Metabolite Analysis : Quantify degradation products (e.g., sulfonic acid derivatives) via LC-MS, as impurities may amplify toxicity .
  • Cross-Study Comparisons : Normalize data to surfactant concentration, pH, and water hardness (Ca²⁺/Mg²⁺ levels affect toxicity) .

Advanced Research: Biocompatibility in Biomedical Applications

Q. Q6. What in vitro assays evaluate cytotoxicity for potential use in topical formulations?

Methodological Answer:

  • MTT Assay : Treat human keratinocytes (HaCaT) with 0.1–1 mM surfactant for 24–72 hr. IC50 values >1 mM indicate low cytotoxicity .
  • Membrane Integrity : Measure lactate dehydrogenase (LDH) leakage post-treatment .
  • 3D Skin Models : Use reconstructed human epidermis (e.g., EpiDerm™) to assess irritation potential (IL-1α release) .

Stability and Storage

Q. Q7. What conditions prevent hydrolysis or oxidation during long-term storage?

Methodological Answer:

  • Temperature : Store at 4°C in airtight containers; avoid >25°C to prevent ester bond hydrolysis .
  • Light Protection : Use amber vials to block UV-induced degradation .
  • Oxygen Control : Add antioxidants (e.g., 0.01% BHT) for solutions; store under nitrogen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.